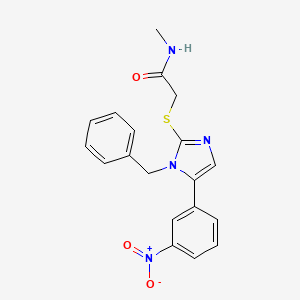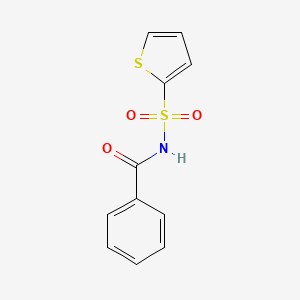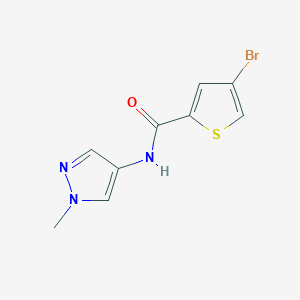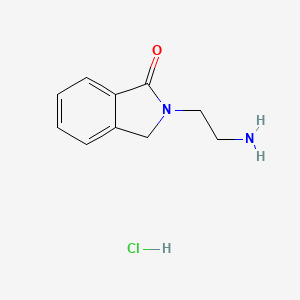
2-(2-Aminoethyl)isoindolin-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Aminoethyl)isoindolin-1-one hydrochloride” is a chemical compound used in scientific research. It belongs to the class of isoindolinone derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives involves the reaction of isoindolin-1-one with 2-aminoethanol in the presence of a suitable catalyst . A practical synthesis method has been developed using ultrasonic-assisted-synthesis from 3-alkylidenephtalides . This method is characterized by group tolerance, high efficiency, and yields .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminoethyl)isoindolin-1-one hydrochloride” is complex and potentially biologically active . Molecular modeling studies have been conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors . The isoindolin-1-one substructure is fundamental for anti-TMV activity .
Chemical Reactions Analysis
A variety of 3-hydroxyisoindolin-1-ones were synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .
科学的研究の応用
1. Cancer Cell Line Inhibition
2-Substituted-3-(2-oxoalkyl)isoindolin-1-one derivatives, synthesized using a catalyst, have demonstrated inhibitory activity against various cancer cell lines, including HeLa, A549, and Hep2. Some of these derivatives exhibit cytotoxic activity at µg/mL concentrations (Pham Van Khang, Lihong Hu, & Lei Ma, 2020).
2. Biological Activity and Therapeutic Potential
The 1-isoindolinone framework, a variant of isoindolin-1-one, is found in many natural compounds with diverse biological activities. It holds therapeutic potential for various chronic diseases, and recent developments in synthesis methods have spurred new explorations in this field (S. Upadhyay, Pritam Thapa, Ramratan Sharma, & Mukut Sharma, 2020).
3. Antimicrobial and Anti-parasitical Activities
Isoindolin-1-one-3-phosphonates, synthesized through a 'one-pot' reaction, have shown antimicrobial activities against bacteria and fungi, as well as anti-parasitical activities against Leishmania major and Toxoplasma gondii in vitro. They also exhibited cytotoxicity in human cancer cell lines (H. Jelali, I. Nasr, W. Koko, T. Khan, E. Deniau, M. Sauthier, & N. Hamdi, 2021).
4. Urease Inhibition
A series of 2,3-disubstituted isoindolin-1-ones displayed significant urease inhibitory activities. One of the derivatives was found to be more potent than standard inhibitors like thiourea and hydroxyurea. Molecular docking studies confirmed these in vitro results (Fariba Peytam, M. Adib, Shabnam Mahernia, Mahmoud Rahmanian-Jazi, M. Jahani, Behrad Masoudi, M. Mahdavi, & M. Amanlou, 2019).
作用機序
The mechanism of action of “2-(2-Aminoethyl)isoindolin-1-one hydrochloride” is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, particularly dopamine and serotonin. It has been shown to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor partial agonist.
Safety and Hazards
The safety data sheet for “2-(2-Aminoethyl)isoindolin-1-one hydrochloride” indicates that it is classified as a hazard under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(2-aminoethyl)-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13;/h1-4H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOZVWFVMYKTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)isoindolin-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

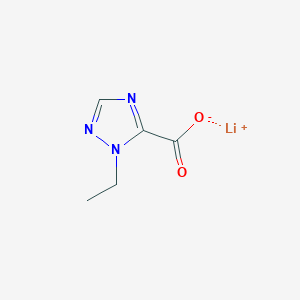
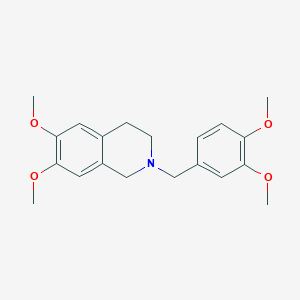
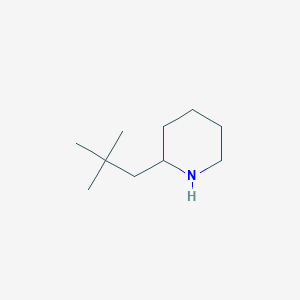
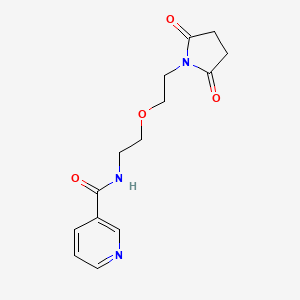
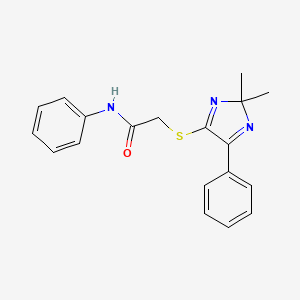
![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)
![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)
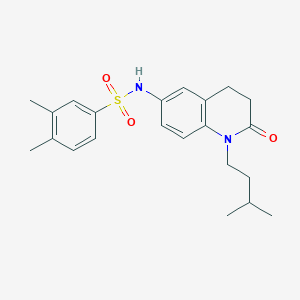
![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)
